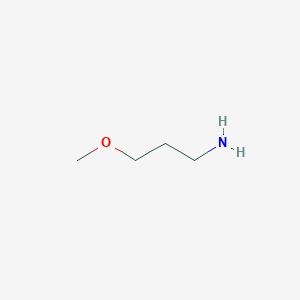
3,5-Dimethyl-3-heptene
Descripción general
Descripción
3,5-Dimethyl-3-heptene is a chemical compound with the molecular formula C9H18 . It has a molecular weight of 126.2392 .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-3-heptene consists of a seven-carbon chain (heptene) with two methyl groups (CH3) attached to the third and fifth carbons . The double bond in the molecule is located between the third and fourth carbons .Aplicaciones Científicas De Investigación
Catalysis and Hydrogenation Processes
- The hydrogenation of various olefins, including similar compounds to 3,5-Dimethyl-3-heptene, has been studied using modified palladium catalysts. This research provides insights into the kinetics and selectivity of hydrogenation reactions, which are crucial in various chemical manufacturing processes (Červený et al., 2007).
Synthesis of Renewable Fuels
- Research into the dimerization of renewable feedstocks like 2-ethyl-1-hexene, which can isomerize to compounds including 3-methyl-3-heptene, a similar structure to 3,5-Dimethyl-3-heptene, highlights the potential for producing renewable jet and diesel fuels. This emphasizes the role of such compounds in sustainable energy solutions (Harvey & Quintana, 2010).
Photolysis and Chemical Generation
- The study of photochemical heterolysis of benzyl alcohols and esters related to 3,5-bis(dimethylamino)benzyl compounds demonstrates the generation of specific cations with low-energy triplet states. This research is significant for understanding photochemical reactions in organic chemistry (Perrotta et al., 2011).
Chemical Synthesis and Characterization
- The synthesis of metallomacrocyclic palladium(II) complexes using ligands, including 3,5-dimethylpyrazole, shows the applications in creating novel chemical compounds. This research is valuable for developing new materials with potential applications in various fields like catalysis and material science (Guerrero et al., 2008).
Production and Characterization of Hydrocarbons
- The catalytic dimerization of branched C6–C8 olefins to produce hydrocarbons within the middle-distillate range, like 2,2,3,5,5,6,6-heptamethyl-3-heptene, demonstrates the potential of 3,5-Dimethyl-3-heptene in fuel production. This research contributes to the development of alternative fuel sources (Behl et al., 2015).
Propiedades
IUPAC Name |
(E)-3,5-dimethylhept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOLZWHOQAEIAW-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=C(\C)/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-3-heptene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



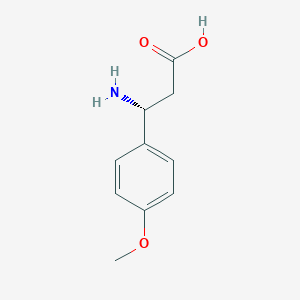


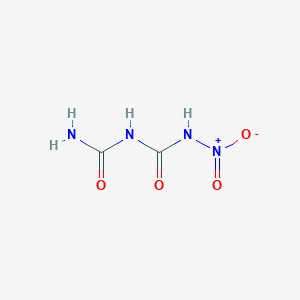
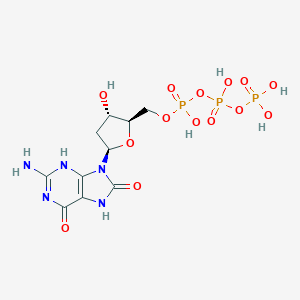

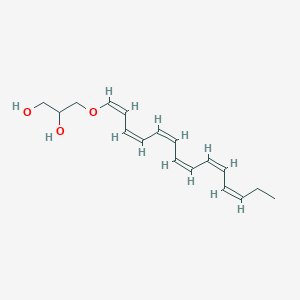
![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)
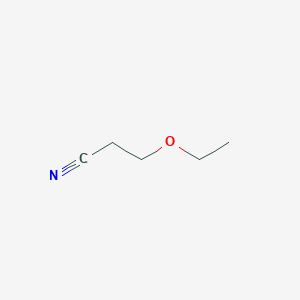

![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)
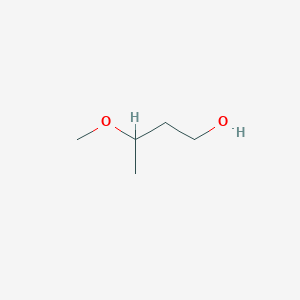
![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B165607.png)
